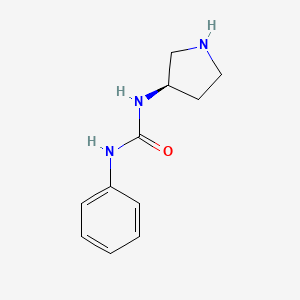

(R)-1-Phenyl-3-(pyrrolidin-3-yl)urea

Description

Contextual Significance of Chiral Organocatalysis in Enantioselective Synthesis

Asymmetric organocatalysis has become a strategic approach for the efficient synthesis of chiral compounds. beilstein-journals.orgbeilstein-journals.org This field, which utilizes small organic molecules to catalyze chemical reactions, has grown into a third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. The birth of modern asymmetric organocatalysis is often traced back to seminal reports in the year 2000 on the use of L-proline and imidazolidinones in intermolecular aldol (B89426) and Diels-Alder reactions, respectively. unibo.it Organocatalysis offers several advantages, including operational simplicity, stability to air and moisture, and a reduced environmental impact by avoiding heavy metal contaminants. The ability to create complex molecular architectures with high levels of stereocontrol is a key driver of its widespread adoption. unibo.itacs.org

Evolution and Impact of Urea-Based Catalysts in Organic Transformations

Urea (B33335) and its derivatives, particularly thioureas, have been established as highly effective hydrogen-bond donors in organocatalysis. acs.orgnih.gov Their ability to activate electrophiles, such as carbonyl and nitro groups, through double-hydrogen-bonding interactions is a key feature of their catalytic prowess. acs.org The design of chiral urea catalysts has been a significant area of research, leading to catalysts that can accelerate reactions and induce asymmetry. nih.gov The introduction of electron-withdrawing groups on one of the nitrogen atoms of the urea or thiourea (B124793) moiety can increase the acidity of the N-H protons, enhancing their hydrogen-bonding capability and, consequently, their catalytic activity. beilstein-journals.org This principle has been instrumental in the development of increasingly efficient urea-based catalysts for a variety of asymmetric reactions, including Michael additions and [3+2] annulations. acs.orgrsc.org

The Pyrrolidine (B122466) Moiety as a Chiral Scaffold in Catalysis and Synthesis

The pyrrolidine ring is a privileged structural motif found in numerous natural products, pharmaceuticals, and, notably, in organocatalysts. beilstein-journals.orgunibo.itunipa.it Its prevalence stems in part from the success of the natural amino acid proline in catalyzing asymmetric reactions. unibo.it The five-membered ring structure provides a rigid and stereochemically defined scaffold that is ideal for constructing chiral environments. Pyrrolidine-based catalysts typically operate through the formation of nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. beilstein-journals.orgbeilstein-journals.org A major breakthrough in this area was the independent development of diarylprolinol silyl (B83357) ethers, which proved to be highly effective catalysts for a wide range of stereoselective syntheses. beilstein-journals.orgunibo.it The versatility of the pyrrolidine scaffold has led to extensive modifications to optimize catalyst efficiency and selectivity for increasingly complex chemical transformations. unibo.itnih.gov

Overview of Bifunctional Chiral Urea-Pyrrolidine Hybrid Structures and Their Research Trajectories

The strategic combination of a pyrrolidine unit and a urea (or thiourea) group within a single molecule gives rise to powerful bifunctional organocatalysts. beilstein-journals.orgacs.org This design integrates two distinct modes of activation: the pyrrolidine moiety activates carbonyl compounds through enamine formation, while the urea group activates the electrophile via hydrogen bonding. beilstein-journals.orgbeilstein-journals.orgnih.gov This dual activation mechanism brings the reacting partners into close proximity within a well-defined chiral environment, leading to high levels of stereocontrol.

Research in this area has focused on designing and synthesizing novel catalysts where the chiral pyrrolidine scaffold is appended with a urea or thiourea functionality. beilstein-journals.orgnih.govmdpi.com These catalysts have been successfully applied in various asymmetric reactions, most notably in the Michael addition of aldehydes and ketones to nitroalkenes. beilstein-journals.orgacs.org Studies have shown that these bifunctional catalysts can afford products with high yields, diastereoselectivities, and enantioselectivities (up to 98% ee). beilstein-journals.orgacs.org DFT calculations have been used to elucidate the mode of action, confirming the synergistic dual activation model. beilstein-journals.orgbeilstein-journals.orgnih.gov The research trajectory continues to explore new catalyst designs and expand their application to a broader range of asymmetric transformations, solidifying the importance of chiral urea-pyrrolidine architectures in organic synthesis. rsc.org

Table 1: Performance of Bifunctional Pyrrolidine-Urea/Thiourea Catalysts in Asymmetric Michael Additions

| Catalyst Type | Reaction | Substrates | Diastereoselectivity (dr) | Enantioselectivity (ee/er) | Reference |

| Pyrrolidine-Thiourea | Michael Addition | Cyclohexanone + Aryl/Alkyl Nitroolefins | up to 99/1 | up to 98% ee | acs.org |

| N-Sulfinylpyrrolidine-Urea | Michael Addition | Aldehydes + Nitroalkenes | - | up to 98% ee | beilstein-journals.orgnih.gov |

| N-Sulfinylpyrrolidine-Urea | Michael Addition | 3-Substituted Pyrazol-5-ones + Trisubstituted Nitroalkenes | - | up to 91:9 er | beilstein-journals.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-[(3R)-pyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(14-10-6-7-12-8-10)13-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEMXUIOODAQAE-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Chiral Urea Pyrrolidine Scaffolds

General Approaches for the Formation of Chiral Urea (B33335) Derivatives

The construction of the urea moiety is a cornerstone of many synthetic endeavors. Several reliable methods have been developed to introduce this functional group, particularly in a stereospecific manner when chiral amines are involved.

Synthesis via Isocyanate Chemistry and Amine Coupling

A prevalent and versatile method for urea synthesis involves the reaction of an isocyanate with an amine. rsc.orgorganic-chemistry.org This approach is highly efficient and typically proceeds with high yields. The isocyanate, a reactive intermediate, readily undergoes nucleophilic attack by the amine to form the urea linkage.

Key aspects of this methodology include:

Isocyanate Generation: Isocyanates can be prepared from various starting materials. A common laboratory-scale method involves the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene. asianpubs.org Alternatively, isocyanates can be generated in situ from carboxylic acids via the Curtius rearrangement (discussed in section 2.1.2). wikipedia.orgnih.gov More recently, methods involving the site-selective isocyanation of benzylic C-H bonds have been developed, offering a direct route to isocyanate intermediates. rsc.org

Amine Coupling: The subsequent coupling of the isocyanate with a chiral amine is generally a straightforward process. The reaction is typically fast and clean, preserving the stereochemical integrity of the chiral amine. A wide range of primary and secondary amines can be used in this coupling step. rsc.orgbeilstein-journals.org

R-N=C=O (Isocyanate) + R'-NH₂ (Amine) → R-NH-C(=O)-NH-R' (Urea)

| Isocyanate Source | Amine | Resulting Urea | Key Features |

| Phenyl isocyanate | Chiral pyrrolidinamine | Chiral phenyl-pyrrolidinyl urea | Direct coupling |

| In situ from acyl azide (B81097) | Chiral amine | Chiral urea derivative | Avoids isolation of isocyanate |

| Benzylic C-H isocyanation | Primary/Secondary amine | Diverse benzylic ureas | High-throughput potential |

Application of Rearrangement Reactions (e.g., Curtius Rearrangement) in Urea Formation

The Curtius rearrangement is a powerful tool for the synthesis of primary amines, carbamates, and ureas from carboxylic acids. wikipedia.orgnih.gov The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org This in situ generated isocyanate can then be trapped by an amine to afford the desired urea derivative. nih.govnih.gov

The key steps of the Curtius rearrangement in urea synthesis are:

Acyl Azide Formation: A carboxylic acid is converted to an acyl azide. This can be achieved using reagents such as diphenylphosphoryl azide (DPPA) or sodium azide in the presence of an activating agent. nih.govorganic-chemistry.org

Rearrangement to Isocyanate: The acyl azide is heated, leading to a concerted rearrangement to form the isocyanate and liberate nitrogen gas. A significant advantage of this rearrangement is the full retention of configuration at the migrating group. wikipedia.org

Trapping with an Amine: The isocyanate is then reacted with a primary or secondary amine to yield the unsymmetrical urea. acs.org

This method is particularly valuable as it allows for the conversion of readily available carboxylic acids into ureas and is compatible with a wide range of functional groups. wikipedia.orgnih.gov

| Starting Material | Reagents | Intermediate | Final Product |

| Carboxylic Acid | DPPA, Triethylamine | Acyl azide | Isocyanate |

| Acyl Azide | Heat | Isocyanate | Urea (upon trapping with amine) |

| Aromatic Carboxylic Acid | Di-tert-butyl dicarbonate, NaN₃ | Acyl azide | Aromatic carbamate (B1207046) or urea |

Sustainable Synthetic Protocols for Urea Synthesis

Traditional methods for urea synthesis often rely on hazardous reagents like phosgene and energy-intensive processes. acs.org Consequently, there is a growing interest in developing more sustainable and environmentally friendly alternatives.

Recent advancements in green chemistry have led to innovative approaches for urea synthesis:

Electrochemical Synthesis: Researchers have developed one-step electrochemical methods that convert nitrogen gas and carbon dioxide directly into urea at ambient temperature and pressure. acs.org These processes utilize catalysts such as palladium-copper nanoparticles on titanium dioxide nanosheets. acs.org Another approach involves the electrocatalytic coupling of nitrate (B79036) (NO₃⁻) and CO₂ using novel nanocatalysts like indium hydroxide. springernature.com

Green Ammonia (B1221849) and Carbon Capture: A significant portion of the environmental impact of urea production is associated with the synthesis of ammonia via the Haber-Bosch process. acs.org Sustainable strategies focus on producing "green urea" by utilizing green ammonia, which is synthesized using renewable energy sources, and captured carbon dioxide. research.csiro.aursc.orgureaknowhow.com This approach aims to create a closed-loop carbon cycle and reduce greenhouse gas emissions. rsc.orgureaknowhow.com

Phosgene-Free Methods: The development of phosgene-free routes to isocyanates is a key area of sustainable synthesis. The Staudinger-aza-Wittig reaction, for instance, allows for the synthesis of isocyanates from alkyl azides and carbon dioxide, offering a safer alternative to phosgene-based methods. beilstein-journals.org

Stereocontrolled Synthesis of Chiral Pyrrolidine (B122466) Building Blocks

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its stereoselective synthesis is of paramount importance. rsc.orgnih.gov Various powerful strategies have been developed to construct this five-membered nitrogen heterocycle with high levels of stereocontrol.

Cycloaddition Reactions for Pyrrolidine Ring Construction (e.g., Azomethine Ylide Cycloadditions)

The [3+2] cycloaddition reaction of azomethine ylides with alkenes is one of the most powerful and widely used methods for the synthesis of substituted pyrrolidines. nih.govwikipedia.orgnih.gov This reaction allows for the direct construction of the pyrrolidine ring with the potential to create up to four new contiguous stereocenters with high regio- and diastereoselectivity. nih.govwikipedia.org

Key features of this methodology include:

Generation of Azomethine Ylides: Azomethine ylides are 1,3-dipoles that are typically generated in situ. Common methods for their generation include the thermal or photochemical ring-opening of aziridines, the condensation of α-amino acids or their esters with aldehydes or ketones, and the N-metallation of imines. wikipedia.org

Stereocontrol: The stereochemical outcome of the cycloaddition can be controlled by using chiral catalysts, chiral auxiliaries on the dipolarophile or the azomethine ylide precursor, or by employing substrates with existing stereocenters. rsc.orgacs.orgacs.org Asymmetric catalysis, in particular, has emerged as a highly versatile approach for the enantioselective synthesis of pyrrolidines. rsc.org

| Azomethine Ylide Source | Dipolarophile | Catalyst/Condition | Product |

| Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Electron-deficient alkenes | Catalytic trifluoroacetic acid | Substituted pyrrolidines |

| Iminoesters | α-Substituted acrylates | Ag(I)-complexes | C4-ester-quaternary pyrrolidines |

| N-aryl glycines and alkenyl aldehyde | Intramolecular | Heat | Octahydropyrrolo[3,4-b]pyrroles |

Intramolecular Cyclization Strategies for Pyrrolidine Derivatives

Intramolecular cyclization reactions provide a powerful and atom-economical approach to the synthesis of pyrrolidine rings. These strategies involve the formation of a carbon-nitrogen bond within a linear precursor, leading to the desired cyclic structure.

Prominent intramolecular cyclization methods include:

Intramolecular Aza-Michael Addition: This reaction involves the intramolecular addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a related electron-deficient alkene. whiterose.ac.uk The use of chiral catalysts, such as chiral phosphoric acids, can induce high levels of enantioselectivity in the cyclization step. whiterose.ac.uk

Enzyme-Catalyzed Intramolecular C-H Amination: Biocatalysis offers a green and highly selective approach to pyrrolidine synthesis. Directed evolution of enzymes, such as cytochrome P450s, has enabled the development of biocatalysts that can perform intramolecular C-H amination of organic azides to afford chiral pyrrolidines with high efficiency and enantioselectivity. nih.govacs.org

Domino Aza-Michael/SN2 Cyclization: This strategy involves a sequence of reactions where an initial intermolecular aza-Michael addition is followed by an intramolecular SN2 reaction to construct the pyrrolidine ring. rsc.org

Radical Cyclization: Amidyl radicals can be generated and undergo intramolecular cyclization onto an alkene to form pyrrolidones, which can be further functionalized to pyrrolidines. researchgate.net

| Cyclization Strategy | Precursor | Key Reagent/Catalyst | Product Feature |

| Intramolecular aza-Michael | N-protected bis-homoallylic amine | Chiral phosphoric acid | Enantioenriched pyrrolidines |

| Enzymatic C-H amination | Alkyl azide | Evolved cytochrome P411 | Chiral pyrrolidines |

| Domino aza-MIRC | Barbiturate-derived alkene and N-alkoxy α-haloamide | Base | Spirobarbiturate-pyrrolidinones |

| Radical Cyclization | Unsaturated N-acyl derivative | Radical initiator | Pyrrolidones |

Enantioselective Derivatization of Precursors to Chiral Pyrrolidines

The synthesis of enantiomerically pure pyrrolidines is a cornerstone for accessing chiral molecules like (R)-1-Phenyl-3-(pyrrolidin-3-yl)urea. A common and effective strategy involves the enantioselective derivatization of prochiral or racemic precursors. The pyrrolidine ring system is a prevalent motif in many biologically active compounds and organocatalysts, which has driven the development of numerous synthetic methods. mdpi.comunipa.it

One of the most powerful approaches begins with readily available chiral starting materials, often referred to as the "chiral pool." For pyrrolidine synthesis, L-proline and L-hydroxyproline are frequently utilized precursors. mdpi.comnih.govresearchgate.net These natural amino acids provide a stereodefined pyrrolidine core that can be chemically modified. For instance, the carboxylic acid group of proline can be reduced to an alcohol, and the hydroxyl group of hydroxyproline (B1673980) can be manipulated to introduce other functionalities with retention or inversion of configuration. researchgate.net

Another significant strategy is the asymmetric 1,3-dipolar cycloaddition reaction. This method can construct the pyrrolidine ring with high stereocontrol. acs.org For example, the reaction between an azomethine ylide and an alkene dipolarophile can generate multiple stereocenters simultaneously. The enantioselectivity of this process is often controlled by a chiral catalyst or a chiral auxiliary attached to one of the reactants. acs.orgacs.org The use of N-tert-butanesulfinyl groups on the azadiene component, for example, has been shown to effectively direct the diastereoselectivity of cycloadditions. acs.org

Furthermore, enantioselective intramolecular amination of C-H bonds presents a modern and atom-economical route to chiral pyrrolidines. researchgate.net Transition metal catalysts, often featuring chiral ligands, can facilitate the insertion of a nitrene into a C-H bond of an acyclic amine precursor, thereby forming the pyrrolidine ring in a highly enantioselective manner. researchgate.net

Convergent and Divergent Synthesis of this compound

The assembly of the final target molecule can be approached through both convergent and divergent synthetic plans. researchgate.net

A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in the final stages. For this compound, this would typically involve:

The enantioselective synthesis of the key intermediate, (R)-3-aminopyrrolidine, often with a protecting group on the nitrogen.

The separate preparation of a phenyl isocyanate or a related precursor like phenyl carbamate.

The coupling of these two fragments to form the final urea linkage. This is a highly efficient and common method for urea formation. commonorganicchemistry.com

A divergent synthesis , conversely, begins with a common intermediate that is progressively modified to yield a variety of related structures. nih.gov In the context of this compound, a divergent approach might start from a common chiral pyrrolidine precursor. For instance, a suitably functionalized (R)-pyrrolidine could be reacted with a library of different aryl isocyanates to produce a range of urea derivatives for structure-activity relationship (SAR) studies. Catalyst-controlled hydroalkylation reactions that can selectively produce C2- or C3-alkylated pyrrolidines from a common 3-pyrroline (B95000) precursor exemplify a divergent strategy for generating diverse pyrrolidine scaffolds. nih.gov

Diastereoselective and Enantioselective Synthetic Pathways

Achieving the correct (R) stereochemistry at the C3 position of the pyrrolidine ring is the most critical challenge. This is accomplished through either diastereoselective or enantioselective reactions.

Diastereoselective pathways often rely on the influence of an existing chiral center within the molecule, such as a chiral auxiliary. acs.org For example, a chiral auxiliary attached to an acyclic precursor can direct the stereochemical outcome of a cyclization reaction to form the pyrrolidine ring. nih.gov A subsequent step then removes the auxiliary to reveal the enantiopure product. The diastereoselectivity of 1,3-dipolar cycloadditions, for instance, can be controlled by a chiral group on either the dipole or the dipolarophile, leading to a specific diastereomer of the resulting pyrrolidine. acs.org

Enantioselective pathways create the chiral center from a prochiral substrate using a chiral catalyst or reagent.

Asymmetric Hydrogenation: The reduction of a pyrroline (B1223166) precursor with a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand) can produce a chiral pyrrolidine with high enantiomeric excess (ee).

Organocatalysis: Chiral pyrrolidine-based organocatalysts themselves can be used to promote enantioselective reactions. For example, a chiral amine catalyst can activate a substrate to undergo an enantioselective Michael addition, which can be a key step in building the chiral pyrrolidine framework. mdpi.comnih.gov

Reaction Condition Optimization for Stereoselectivity and Yield

The success of any stereoselective synthesis hinges on the careful optimization of reaction conditions to maximize both the chemical yield and the stereoselectivity (diastereomeric excess or enantiomeric excess). researchgate.net Key parameters that are typically varied include the catalyst, solvent, temperature, and nature of any additives or bases. nih.gov

For the final urea formation step, which involves reacting (R)-3-aminopyrrolidine with phenyl isocyanate, the reaction is typically high-yielding and proceeds without racemization at the chiral center. commonorganicchemistry.com However, the optimization is critical for the key stereochemistry-determining step.

Consider an asymmetric cycloaddition to form the chiral pyrrolidine ring. The following table illustrates a hypothetical optimization study:

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Catalyst A (10) | Toluene (B28343) | 25 | 75 | 85 |

| 2 | Catalyst B (10) | Toluene | 25 | 82 | 92 |

| 3 | Catalyst B (10) | DCM | 25 | 78 | 88 |

| 4 | Catalyst B (10) | THF | 25 | 80 | 90 |

| 5 | Catalyst B (10) | Toluene | 0 | 85 | 98 |

| 6 | Catalyst B (5) | Toluene | 0 | 83 | 97 |

This table represents hypothetical data for illustrative purposes.

As shown in the table, changing the catalyst from A to B (Entry 1 vs. 2) improves both yield and ee. A solvent screen (Entries 2-4) indicates that toluene is optimal. Critically, lowering the reaction temperature (Entry 5) often enhances enantioselectivity, as it increases the energy difference between the diastereomeric transition states. Finally, reducing the catalyst loading (Entry 6) is explored to ensure the process is cost-effective, with minimal impact on the outcome.

Metal-Catalyzed Functionalization Strategies for Related Scaffolds

Beyond the initial synthesis, metal-catalyzed reactions offer powerful tools for the late-stage functionalization of the this compound scaffold. These methods allow for the modification of C-H bonds, which are typically unreactive, providing efficient pathways to novel analogues. bath.ac.uk

Directed C-H Activation in Anilines and Pyrrolidinones

Directed C-H activation is a strategy where a coordinating group on the substrate, known as a directing group, positions a metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and functionalization. acs.org

Aniline Moiety: The phenylurea group itself can act as a directing group. The nitrogen or oxygen atoms of the urea can coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, or Ruthenium), directing the activation of the ortho C-H bonds on the phenyl ring. researchgate.netnih.gov This allows for the introduction of various substituents (e.g., aryl, alkyl, or alkenyl groups) at the position ortho to the urea linkage. Palladium-catalyzed C-H arylation of anilides is a well-established method that could be applied to this scaffold. nih.gov

Pyrrolidinone Scaffolds: While the target molecule contains a pyrrolidine, related pyrrolidinone scaffolds are also excellent substrates for directed C-H functionalization. An amide group within the ring can direct a metal catalyst to functionalize C-H bonds at various positions. acs.org For instance, palladium-catalyzed C(sp³)–H arylation at the C4 position of pyrrolidines has been achieved using amide-based directing groups, demonstrating the feasibility of functionalizing the saturated heterocyclic ring. acs.org These advanced methods provide a platform for rapidly diversifying the core structure of this compound to explore new chemical space.

Organocatalytic Applications and Asymmetric Transformations Mediated by Chiral Urea Pyrrolidine Catalysts

Principles of Bifunctional Organocatalysis with Hydrogen-Bond Donors

Bifunctional organocatalysts that possess both a hydrogen-bond donor moiety and a Lewis base are powerful tools in asymmetric synthesis. The synergy between these two functional groups allows for the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol. Chiral urea-pyrrolidine catalysts, such as (R)-1-Phenyl-3-(pyrrolidin-3-yl)urea, are prime examples of this catalyst class. The pyrrolidine (B122466) nitrogen acts as a Lewis base, while the urea (B33335) moiety serves as a dual hydrogen-bond donor.

Cooperative Activation of Nucleophiles and Electrophiles

The core principle of bifunctional catalysis with these systems lies in a cooperative activation strategy. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound, such as an aldehyde, to form a transient, nucleophilic enamine intermediate. This process increases the Highest Occupied Molecular Orbital (HOMO) energy of the nucleophile, enhancing its reactivity.

Simultaneously, the urea group activates the electrophile, for instance, a nitroalkene, through hydrogen bonding. The two N-H protons of the urea form a bidentate hydrogen-bond complex with an electron-rich acceptor group on the electrophile, such as the nitro group. This interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile, making it more susceptible to nucleophilic attack. This dual activation brings the reacting partners into close proximity within a well-defined chiral environment, facilitating a highly stereoselective reaction.

Dual Hydrogen-Bonding Interactions in Substrate Binding

The urea functional group is a particularly effective hydrogen-bond donor due to its two acidic N-H protons. This allows for the formation of two simultaneous hydrogen bonds with the substrate, a phenomenon known as dual hydrogen-bonding or bidentate coordination. In the case of a nitroalkene, the two oxygens of the nitro group act as hydrogen-bond acceptors.

This dual hydrogen-bonding interaction serves several crucial functions:

Substrate Orientation: It rigidly holds the electrophile in a specific orientation relative to the catalyst's chiral scaffold.

Stabilization: It stabilizes the developing negative charge in the transition state of the nucleophilic attack.

Enhanced Electrophilicity: By withdrawing electron density from the nitroalkene, it further increases its electrophilicity.

This precise arrangement within the catalyst-substrate complex is fundamental to achieving high levels of stereochemical control, as it dictates the facial selectivity of the nucleophilic attack on the electrophile.

Asymmetric Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. The use of chiral urea-pyrrolidine catalysts has enabled highly enantioselective and diastereoselective versions of this reaction, providing access to valuable chiral building blocks.

Enantioselective Addition of Aldehydes to Nitroalkenes

The conjugate addition of aldehydes to nitroalkenes is a powerful method for synthesizing γ-nitro carbonyl compounds, which are versatile precursors to γ-amino acids and other important molecules. Chiral pyrrolidine-based catalysts featuring a hydrogen-bond donor moiety, such as a urea or thiourea (B124793) group, have been shown to be highly effective for this transformation. The pyrrolidine activates the aldehyde via enamine formation, while the urea group activates the nitroalkene through dual hydrogen-bonding.

Research using analogs of this compound has demonstrated excellent yields and stereoselectivities across a range of substrates. For example, N-sulfinyl-N'-(pyrrolidinylmethyl)urea catalysts have been successfully employed in the Michael addition of various aldehydes to nitroalkenes.

Table 1: Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene Catalyzed by a Chiral Pyrrolidine-Urea Analog

| Entry | Aldehyde | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

|---|---|---|---|---|---|

| 1 | Propanal | 10 | 85 | >95:5 | 98 |

| 2 | Butanal | 10 | 88 | >95:5 | 97 |

| 3 | Pentanal | 10 | 90 | >95:5 | 98 |

| 4 | Hexanal | 10 | 91 | >95:5 | 98 |

Data is representative of reactions catalyzed by closely related N-sulfinylpyrrolidine-containing urea organocatalysts.

The high levels of both diastereoselectivity (favoring the syn product) and enantioselectivity underscore the efficacy of the bifunctional activation mechanism in creating a highly ordered transition state.

Stereoselective Addition of Thioacids to Activated Alkenes

The conjugate addition of sulfur nucleophiles to activated alkenes is a key method for the synthesis of chiral organosulfur compounds. Chiral urea and thiourea catalysts have been successfully applied to the enantioselective addition of thioacids to electrophiles like nitroalkenes. This reaction provides access to chiral β-aminothiols and related structures, which are of significant interest in medicinal chemistry.

In a manner analogous to the activation of aldehydes, the bifunctional catalyst activates the thioacid and the nitroalkene simultaneously. The basic site of the catalyst is thought to interact with the thioacid, while the urea moiety activates the nitroalkene via hydrogen bonding. An N-sulfinyl urea organocatalyst, a close structural and functional analog of the title compound, has been shown to catalyze the addition of thioacetic acid to a variety of nitroalkenes with high yields and excellent enantioselectivities nih.gov.

Table 2: Enantioselective Addition of Thioacetic Acid to Nitroalkenes

| Entry | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | (E)-β-Nitrostyrene | 5 | 95 | 94 |

| 2 | (E)-1-Nitro-4-methoxy-styrene | 5 | 96 | 95 |

| 3 | (E)-1-Nitro-4-chloro-styrene | 5 | 94 | 93 |

| 4 | (E)-2-Nitro-1-(naphthalen-2-yl)ethene | 5 | 92 | 96 |

Data is representative of reactions catalyzed by N-sulfinyl urea organocatalysts.

Dynamic Kinetic Resolution Processes in Asymmetric Synthesis

Application in Cascade Reactions

Chiral urea-pyrrolidine catalysts and their thiourea analogues are highly effective in orchestrating cascade, or domino, reactions, where multiple bond-forming events occur in a single synthetic operation. These processes are highly atom-economical and offer a rapid route to complex molecular architectures from simple precursors. The bifunctional nature of these catalysts is crucial for guiding the sequence of reactions with high diastereo- and enantioselectivity.

One notable application is in the Michael-Henry cascade reaction. For instance, quinine-derived thiourea catalysts have been successfully employed in the domino Michael-Henry reaction between cyclohexane-1,2-dione and nitroolefins to produce bicyclo[3.2.1]octan-8-ones. These reactions proceed with good yields, moderate diastereoselectivities, and excellent enantioselectivities. The catalyst activates the nitroolefin through hydrogen bonding with the thiourea group, while the tertiary amine of the quinine moiety deprotonates the dione to initiate the Michael addition. This is followed by an intramolecular Henry (nitro-aldol) reaction, again controlled by the chiral catalyst.

Another significant example is the asymmetric aza-Henry/lactamization cascade. Chiral bifunctional catalysts, such as Takemoto's catalyst, have been instrumental in the synthesis of 3-(nitromethyl)isoindolin-1-ones from α-amido sulfones. The catalyst facilitates the enantioselective addition of nitromethane to an in situ generated imine (aza-Henry reaction), followed by a subsequent intramolecular cyclization to form the lactam ring. This process achieves high yields and excellent enantiomeric excesses (up to 98% ee), underscoring the catalyst's ability to control stereochemistry throughout the multi-step sequence.

The success of these cascade reactions highlights the ability of chiral urea-pyrrolidine type catalysts to create multiple stereocenters in a controlled manner, providing efficient pathways to valuable and complex chiral molecules.

Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions are fundamental transformations for the construction of cyclic compounds. Chiral urea-pyrrolidine organocatalysts have proven to be particularly adept at controlling the stereochemical outcome of these reactions, enabling the synthesis of highly functionalized and enantioenriched carbo- and heterocyclic frameworks.

Enantioselective [3+2] Cycloadditions

The [3+2] cycloaddition is a powerful method for the synthesis of five-membered rings, with the reaction between azomethine ylides and electron-deficient olefins being a prominent example for accessing the pyrrolidine core. This transformation is of significant interest as it can generate up to four stereogenic centers in a single step.

Bifunctional organocatalysts, particularly those incorporating a thiourea moiety and a tertiary amine, have been extensively used to catalyze these reactions with high levels of stereocontrol. For example, Cinchona alkaloid-derived thiourea catalysts have been employed in the [3+2] cycloaddition of azomethine ylides with methyleneindolinones to produce spirooxindoles, which are important scaffolds in medicinal chemistry. The catalyst is believed to form a multiple hydrogen-bonded transition state with both the azomethine ylide and the dipolarophile, orienting them for a highly stereoselective cycloaddition.

Similarly, Takemoto's chiral thiourea catalyst has been used in the kinetic resolution of racemic 3-nitro-2H-chromene derivatives via a [3+2] cycloaddition with α-amino malonate imine. This process yields multifunctional chroman derivatives with four contiguous stereocenters in good yields and with excellent enantioselectivity.

The general mechanism involves the deprotonation of an imino ester by the basic amine of the catalyst to generate the azomethine ylide. Simultaneously, the urea or thiourea moiety activates the dipolarophile through hydrogen bonding, lowering its LUMO energy and facilitating the cycloaddition. The chiral scaffold of the catalyst dictates the facial selectivity of the approach of the two reactants, leading to the observed high enantioselectivity.

| Catalyst Type | Dipole Precursor | Dipolarophile | Product | Yield (%) | ee (%) | dr |

| Cinchona-derived thiourea | Glycine iminoester | Methyleneindolinone | Spirooxindole-pyrrolidine | 85-95 | 90-98 | >20:1 |

| Takemoto's thiourea | α-Amino malonate imine | 3-Nitro-2H-chromene | Chroman-pyrrolidine | 45-55 | 92-98 | - |

| Bifunctional amine-thiourea | Azlactone | N-Maleimide | Fused pyrazolidine | 70-88 | 85-95 | >19:1 |

Synthesis of Chiral Six-Membered (Hetero)cyclic Compounds via [3+3] Cycloadditions

The asymmetric [3+3] cycloaddition, also referred to as a formal [3+3] annulation, provides an efficient route to six-membered rings. Organocatalysis has emerged as a key strategy for controlling the enantioselectivity of these transformations. Bifunctional catalysts, such as those derived from chiral amines and (thio)ureas, play a crucial role by activating the reacting partners through non-covalent interactions. organic-chemistry.org

In a typical organocatalytic [3+3] cycloaddition, the catalyst activates a 1,3-bis-nucleophile and a 1,3-bis-electrophile. For example, bifunctional tertiary amine-thioureas can catalyze the reaction between enals (acting as the three-carbon electrophilic component via iminium ion activation) and various nucleophilic partners. The thiourea moiety activates the nucleophile through hydrogen bonding, while the tertiary amine activates the enal.

A notable example is the enantioselective formal [3+3] cycloaddition of 2,3-disubstituted indoles with acrolein, catalyzed by a quinine-derived primary amine. This reaction proceeds via a Michael addition followed by an intramolecular aldol (B89426) condensation, leading to the formation of chiral six-membered heterocyclic compounds.

While specific examples utilizing this compound are not prominently documented in the reviewed literature, the principles of bifunctional catalysis strongly suggest its potential applicability in this area. The urea group can act as a hydrogen-bond donor to activate one substrate, while the pyrrolidine nitrogen can function as a base to activate the other, facilitating a stereocontrolled annulation.

| Catalyst Type | 1,3-Dinucleophile | 1,3-Dielectrophile | Product | Yield (%) | ee (%) |

| Quinine-derived primary amine | 2,3-Disubstituted indole | Acrolein | Tetrahydro-1H-pyrido[4,3-b]indole | 60-80 | 85-95 |

| Bifunctional thiourea-amine | α,β-Unsaturated imine | Enone | Dihydropyran | 75-90 | 90-99 |

Enantioselective Electrophilic Halogenation Reactions

The introduction of halogen atoms into organic molecules in a stereocontrolled manner is a significant challenge in synthetic chemistry. Chiral organocatalysts, including urea-pyrrolidine derivatives, have been developed to address this challenge, enabling the enantioselective α-halogenation of carbonyl compounds.

Bifunctional organocatalysts bearing a pyrrolidine and a (thio)urea moiety have been successfully applied in the enantioselective α-chlorination of aldehydes. nih.gov In these reactions, the pyrrolidine nitrogen reacts with the aldehyde to form a nucleophilic enamine intermediate. The (thio)urea group then directs the electrophilic halogenating agent, such as N-chlorosuccinimide (NCS), to one face of the enamine through hydrogen bonding, thereby controlling the stereochemistry of the C-Cl bond formation. nih.gov

For example, a fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst has demonstrated high activity and enantioselectivity in the direct α-chlorination of a variety of aldehydes with NCS. nih.gov The catalyst's design allows for efficient stereocontrol and also facilitates its recovery and reuse through fluorous solid-phase extraction.

Similarly, the concept of hydrogen-bonding catalysis is central to asymmetric fluorination reactions. Chiral urea and thiourea derivatives can act as organocatalysts to promote the enantioselective fluorination of various substrates. While the pyrrolidine moiety would activate a carbonyl substrate as an enamine, the urea group would be responsible for binding and orienting the electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). This dual activation model is key to achieving high levels of enantioselectivity.

The development of these catalytic systems provides a valuable tool for the synthesis of optically active halogenated compounds, which are important building blocks in medicinal chemistry and materials science.

| Catalyst Type | Substrate | Halogen Source | Product | Yield (%) | ee (%) |

| Fluorous (S)-pyrrolidine-thiourea | Propanal | NCS | α-Chloropropanal | 85 | 92 |

| Chiral Pyrrolidine Amine | Octanal | Perchloroquinone | α-Chlorooctanal | 91 | 92 |

| Chiral Diamine-Thiourea | Butanal | NFSI | α-Fluorobutanal | 70-80 | 85-95 |

Mechanistic Investigations of Chiral Urea Pyrrolidine Catalysis

Elucidation of Catalytic Cycles and Reaction Pathways

Bifunctional hydrogen bond donor (HBD) catalysts like (R)-1-Phenyl-3-(pyrrolidin-3-yl)urea are proposed to operate by concurrently activating both the nucleophile and electrophile partners. nih.gov This dual activation is achieved through stabilizing non-covalent interactions, typically involving the tertiary amine of the pyrrolidine (B122466) ring and the hydrogen-bonding capabilities of the urea (B33335) moiety. nih.gov

Identification of Key Intermediates

The catalytic cycle of urea-pyrrolidine catalysts typically begins with the activation of the nucleophile by the pyrrolidine nitrogen. For instance, in reactions involving aldehydes or ketones, the secondary amine of the pyrrolidine can form a reactive enamine intermediate. nih.govacs.org Concurrently, the urea group activates the electrophile, such as a nitroalkene, through hydrogen bonding.

In the case of reactions like the Michael addition of an aldehyde to a nitroalkene, the key intermediates are the enamine, formed from the aldehyde and the pyrrolidine catalyst, and the hydrogen-bond-activated nitroalkene. The catalyst brings these two activated species together in a spatially defined orientation within a ternary complex, facilitating the carbon-carbon bond formation. Mechanistic studies on related systems have shown that the configuration of all stereocenters in the final product is induced by the peptidic or chiral amine catalyst. nih.gov The initial attack of the amine on an electrophile can be reversible, followed by a rate-determining deprotonation of the resulting ammonium (B1175870) ion to form the crucial intermediate. researchgate.net

Understanding Hydrogen-Bonding Interactions in Catalytic Activation

Hydrogen bond-based organocatalysts depend on networks of attractive noncovalent interactions (NCIs) to achieve enantioselectivity. nih.gov The urea moiety is a powerful hydrogen-bond donor, capable of activating electrophiles by lowering their LUMO (Lowest Unoccupied Molecular Orbital) energy.

Quantification of Single and Double Hydrogen-Bonding Contributions

The urea group in this compound possesses two N-H protons, enabling it to form one or two hydrogen bonds with an electrophile. This dual hydrogen-bonding capability is crucial for effective catalytic activity. tamu.edu While single hydrogen bonds can provide activation, the formation of a bidentate, or double hydrogen bond, with substrates containing functionalities like nitro or carbonyl groups leads to a more rigid and organized transition state, which is essential for high stereoselectivity.

Various experimental techniques, including NMR spectroscopy, have been employed to quantify the strength of these hydrogen-bonding interactions. researchgate.netacs.orgnsf.gov For instance, the change in the NMR chemical shift of a probe molecule upon binding to the catalyst can be correlated with the catalyst's hydrogen-bonding strength and, subsequently, its catalytic activity. acs.orgnsf.gov Studies comparing different hydrogen-bond donors have shown that the ability of a catalyst to form strong hydrogen bonds with the substrate directly relates to its catalytic performance. tamu.edu The table below presents representative data correlating catalyst H-bond donor strength with relative reaction rates for a model reaction, illustrating the importance of this parameter.

| Catalyst Type | H-Bond Donor Strength (Arbitrary Units) | Relative Rate (k_rel) |

| Weak Donor | 1.2 | 1 |

| Moderate Donor | 3.5 | 50 |

| Urea-based Donor | 5.8 | 500 |

| Strong Donor (Thiourea) | 7.2 | 2500 |

This table contains illustrative data based on general findings in the field to demonstrate the correlation between hydrogen-bond donor strength and catalytic activity.

Role of Supramolecular Interactions in Transition State Stabilization

The self-association of urea molecules through hydrogen bonding can sometimes be a complicating factor, potentially reducing the concentration of the active monomeric catalyst. mdpi.com However, within the catalytic complex, these same hydrogen-bonding forces are harnessed productively to create a well-defined binding pocket that orients the reacting partners for optimal stereochemical outcomes. nih.gov The combination of these interactions effectively mimics the active sites of enzymes. acs.org

Stereochemical Control and Stereoinduction Mechanisms

The primary function of a chiral catalyst like this compound is to control the stereochemical outcome of a reaction. This is achieved by forcing the reaction to proceed through a diastereomeric transition state that is lower in energy than the alternative leading to the other enantiomer.

The stereoinduction mechanism relies on the fixed chirality of the pyrrolidine ring. The (R)-configuration at the 3-position of the pyrrolidine ring dictates the spatial arrangement of the entire molecule. When the pyrrolidine nitrogen forms an enamine with a prochiral aldehyde or ketone, it creates a chiral nucleophile. Simultaneously, the urea group, positioned by the chiral scaffold, binds the electrophile. The chiral pocket created by the catalyst then blocks one face of the enamine and one face of the electrophile, allowing the reaction to occur from the less sterically hindered faces. This facial selectivity is the origin of the high enantioselectivity observed in many reactions catalyzed by this class of compounds. Computational studies, such as DFT calculations, have been instrumental in visualizing these transition states and confirming that the lowest energy pathway involves a dual hydrogen-bonding interaction from the electrophile to the catalyst's urea group. rsc.org

Origins of Enantioselectivity and Diastereoselectivity

The stereochemical outcome of reactions catalyzed by this compound is dictated by the formation of a highly organized transition state. The urea group forms two hydrogen bonds with the electrophile, fixing its orientation relative to the catalyst. Simultaneously, the pyrrolidine moiety forms an enamine with the nucleophile. The chirality of the pyrrolidine ring, specifically the (R)-configuration at the 3-position, directs the approach of the electrophile to one of the enamine's prochiral faces.

Key Interactions in the Transition State:

Dual Hydrogen Bonding: The two N-H protons of the urea group engage in hydrogen bonding with the electrophile (e.g., a nitroalkene or an α,β-unsaturated ketone). This interaction not only activates the electrophile but also rigidly holds it in a specific spatial arrangement.

Steric Hindrance: The phenyl group attached to the urea and the stereocenter on the pyrrolidine ring create a chiral pocket. This steric environment favors one transition state over the other, leading to high enantioselectivity. For instance, in the Michael addition of a ketone to a nitroalkene, the catalyst directs the nitroalkene to approach the enamine from the less sterically hindered face.

π-π Interactions: In some cases, favorable π-π stacking interactions can occur between the aromatic ring of the catalyst and the substrate, further stabilizing the preferred transition state. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, on similar bifunctional organocatalysts have corroborated this model. nih.govresearchgate.net These studies reveal that the transition state leading to the major enantiomer is significantly lower in energy due to the synergistic effect of these non-covalent interactions. The precise geometry of this transition state assembly is what ultimately determines both the enantioselectivity and diastereoselectivity of the reaction. For example, in reactions forming two new stereocenters, the catalyst controls the facial selectivity of both the enamine and the electrophile, leading to a specific diastereomer.

Influence of Catalyst Conformation on Asymmetric Induction

The conformational flexibility of the this compound catalyst plays a crucial role in its ability to induce asymmetry. The relative orientation of the phenylurea and pyrrolidine moieties can adopt different conformations, but only a specific, low-energy conformation is catalytically active and responsible for the observed stereoselectivity.

Mechanistic investigations on related systems have shown that the configuration of all stereocenters in the product is induced by the peptidic catalyst, highlighting the importance of the catalyst's three-dimensional structure. nih.gov The interplay between the different structural elements of the catalyst dictates the most stable transition state assembly.

Solvent Effects on Catalytic Activity and Stereoselectivity

The choice of solvent can have a profound impact on the activity and stereoselectivity of reactions catalyzed by this compound. The solvent can influence the reaction by:

Solvating the Catalyst and Substrates: Polar solvents can form hydrogen bonds with the urea moiety of the catalyst, competing with the substrate for the hydrogen-bond donor sites. This can lead to a decrease in catalytic activity and enantioselectivity. Conversely, non-polar, aprotic solvents are generally preferred as they minimize these competing interactions.

Stabilizing the Transition State: The solvent can differentially stabilize the diastereomeric transition states. A solvent that preferentially solvates the transition state leading to the major enantiomer can enhance the enantioselectivity.

Influencing Catalyst Conformation: The solvent can affect the conformational equilibrium of the catalyst, potentially favoring the catalytically active conformation.

Studies on similar hydrogen-bond-based organocatalysts have shown that non-polar solvents often provide the best results. mdpi.com However, the optimal solvent is reaction-dependent, and screening of different solvents is often necessary to achieve the highest levels of stereocontrol. In some cases, even chiral solvents have been used to improve the stereoselectivity of organocatalyzed reactions, demonstrating a "matched" effect with a specific enantiomer of the catalyst. researchgate.net

The following table summarizes the general trends observed for solvent effects in bifunctional urea-pyrrolidine catalysis, which can be extrapolated to this compound:

| Solvent Type | General Effect on Activity | General Effect on Stereoselectivity | Rationale |

| Non-polar, Aprotic | High | High | Minimizes competitive hydrogen bonding with the catalyst. |

| (e.g., Toluene (B28343), Hexane) | |||

| Polar, Aprotic | Moderate to High | Moderate to High | Can stabilize charged intermediates and transition states. |

| (e.g., Dichloromethane, THF) | |||

| Polar, Protic | Low | Low | Competes effectively for hydrogen bonding sites on the catalyst, inhibiting substrate activation. |

| (e.g., Methanol, Water) |

It is important to note that these are general trends, and the specific interactions between the solvent, catalyst, and substrates will ultimately determine the outcome of the reaction. rsc.org

Computational and Theoretical Studies on R 1 Phenyl 3 Pyrrolidin 3 Yl Urea and Analogues

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules. For (R)-1-Phenyl-3-(pyrrolidin-3-yl)urea and its derivatives, these methods provide a detailed picture of their geometry, electronic landscape, and inherent reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For chiral organocatalysts like this compound, understanding the preferred conformation is crucial as it dictates the steric environment around the catalytically active sites.

DFT calculations on analogous aryl pyrrolidine-based hydrogen-bond donors have revealed the importance of the dihedral angle between the aryl group and the pyrrolidine (B122466) ring in influencing catalytic activity. These studies show that even subtle changes in this angle can significantly impact the enantioselectivity of the reactions they catalyze nih.gov. The electronic structure of these catalysts, including the distribution of electron density and the nature of chemical bonds, is also elucidated through DFT. Analysis of the molecular electrostatic potential (MEP) can identify regions of the molecule that are electron-rich or electron-poor, highlighting potential sites for interaction with substrates. For instance, in related urea-based catalysts, the oxygen atom of the urea (B33335) moiety is typically a region of high negative potential, making it a prime hydrogen-bond acceptor site.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The reactivity of a molecule is intimately linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For urea derivatives, DFT calculations have been employed to determine these orbital energies and predict reactivity. The analysis of the spatial distribution of the HOMO and LUMO can pinpoint the specific atoms or regions of the molecule that are most likely to participate in chemical reactions. In catalysts analogous to this compound, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed over the urea moiety, suggesting how the catalyst might interact with electron-deficient or electron-rich substrates.

Below is a representative table of calculated quantum chemical parameters for a generic phenyl-urea derivative, illustrating the type of data generated from such studies.

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Difference between ELUMO and EHOMO |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 | Energy released when an electron is added |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.19 | Reciprocal of hardness |

| Electrophilicity Index (ω) | 2.79 | Global electrophilic nature |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, capturing the motion of atoms and molecules over time. This approach is particularly valuable for understanding the flexibility of catalyst scaffolds and the intricate dance of catalyst-substrate interactions.

Conformational Landscape and Flexibility of Urea-Pyrrolidine Scaffolds

The urea-pyrrolidine scaffold in this compound possesses significant conformational flexibility. The rotation around the single bonds connecting the phenyl, urea, and pyrrolidine moieties gives rise to a complex conformational landscape. MD simulations can explore this landscape, identifying the most populated and energetically favorable conformations in a given solvent environment.

Studies on N-aryl-N'-alkyl ureas have shown that the methylation pattern can significantly affect the conformational preferences of the urea group, which can adopt both trans-trans and cis-trans conformations nih.gov. The presence of internal hydrogen bonds can also play a crucial role in stabilizing certain conformations nih.gov. Understanding the conformational dynamics of the pyrrolidine ring is also critical, as its puckering can influence the orientation of substituents and, consequently, the catalyst's stereodirecting ability. Rigorous conformational analysis of pyrrolidine enamines has demonstrated that both s-cis and s-trans conformers can be similarly stable researchgate.net.

Investigation of Catalyst-Substrate Binding Dynamics

The heart of catalysis lies in the interaction between the catalyst and the substrate. MD simulations can model the process of a substrate binding to the catalyst, revealing the key non-covalent interactions that stabilize the catalyst-substrate complex. These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, are crucial for both activating the substrate and controlling the stereochemical outcome of the reaction.

Computational studies on chiral pyrrolidinyl-based catalysts have shown that attractive non-covalent interactions between the substrate and the catalyst's chiral pocket are responsible for the enantioselective folding of the substrate in the transition state nih.govchemrxiv.orgresearchgate.net. For catalysts containing a urea moiety, the two N-H groups can act as hydrogen-bond donors, binding to an electronegative atom on the substrate and activating it for nucleophilic attack. MD simulations can track the formation and breaking of these hydrogen bonds throughout the course of the simulation, providing insights into the binding dynamics.

In Silico Modeling for Catalyst Design and Optimization

The insights gained from quantum chemical calculations and molecular dynamics simulations can be leveraged for the rational design of new and improved catalysts. In silico modeling allows chemists to screen virtual libraries of catalyst candidates and predict their performance before embarking on time-consuming and resource-intensive laboratory synthesis.

By systematically modifying the structure of this compound in silico—for example, by introducing different substituents on the phenyl ring or the pyrrolidine moiety—researchers can explore how these changes affect the catalyst's electronic properties, conformational preferences, and binding affinity for a given substrate. This computational pre-screening can identify promising catalyst candidates with enhanced activity and selectivity.

For instance, computational studies have guided the optimization of organocatalysts by identifying that increasing the hydrogen-bond donor capability can lead to superior performance ibs.re.kr. Data-driven techniques, which combine experimental data with computational descriptors, are also emerging as powerful tools for exploring structure-function relationships and predicting the performance of new catalysts nih.gov. This iterative cycle of computational design, synthesis, and experimental validation is accelerating the discovery of novel and highly efficient organocatalysts for a wide range of chemical transformations.

Free Energy Perturbation (FEP) Calculations for Predictive Performance

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the free energy difference between two states, making it a valuable tool for predicting the binding affinities of ligands to proteins or, in the context of organocatalysis, the relative performance of different catalyst analogues. nih.govresearchgate.net The application of FEP to organocatalysis allows for the in silico evaluation of a series of catalyst candidates, thereby prioritizing synthetic efforts towards the most promising compounds.

The core principle of FEP lies in the statistical mechanics concept of alchemical transformations, where one molecule is gradually transformed into another over a series of non-physical intermediate steps. nih.gov By calculating the free energy change for each step, the total free energy difference between the initial and final molecules can be determined. This approach can be particularly useful in predicting how modifications to the this compound scaffold will affect its catalytic efficiency.

For instance, FEP calculations can be employed to predict the change in the activation free energy of a reaction when a substituent on the phenyl ring of this compound is altered. This allows for a systematic exploration of electronic and steric effects on the catalyst's performance. The results from such calculations can guide the rational design of improved catalysts with enhanced activity and selectivity. While initial FEP calculations may not always yield perfect correlation with experimental results, they can be systematically improved to provide valuable predictive insights. nih.gov

Table 1: Illustrative FEP Calculation Results for Relative Activation Free Energy (ΔΔG‡) of Analogues of this compound in a Model Reaction.

| Analogue Substitution (on Phenyl Ring) | Calculated ΔΔG‡ (kcal/mol) vs. Unsubstituted | Predicted Performance Trend |

| 4-Nitro | -1.5 | Higher activity |

| 4-Methoxy | +0.8 | Lower activity |

| 3,5-Dichloro | -2.1 | Significantly higher activity |

| 2-Methyl | +1.2 | Lower activity (steric hindrance) |

| 4-Trifluoromethyl | -1.8 | Higher activity |

Structure-Based Computational Design of Improved Catalysts

Structure-based computational design leverages the three-dimensional structure of a catalyst-substrate complex to propose modifications that are expected to enhance catalytic performance. This approach is instrumental in the development of novel organocatalysts with tailored properties. For this compound, structure-based design can be used to optimize the interactions between the catalyst and the substrates in the transition state of the catalyzed reaction.

The process typically begins with the generation of a computational model of the catalyst-substrate complex, often using docking or molecular dynamics simulations. This model provides insights into the key interactions, such as hydrogen bonds and steric contacts, that are responsible for the catalyst's activity and selectivity. Based on this understanding, modifications to the catalyst scaffold can be proposed to enhance these interactions. For example, introducing additional hydrogen bond donors or acceptors, or altering the steric bulk of substituents to improve the shape complementarity with the transition state.

The design of acyl urea analogues is one area where this approach has been applied, aiming to create more synthetically accessible and potent compounds. nih.gov Computational modeling plays a crucial role in designing such analogues by predicting their drug-likeness and docking them into the target receptor's crystal structure to evaluate their potential binding modes. nih.gov

Advanced Computational Methodologies in Organocatalysis

To accurately model the complex chemical processes involved in organocatalysis, a range of advanced computational methodologies are employed. These methods vary in their level of theory and computational cost, and are often used in a complementary fashion to provide a comprehensive understanding of the catalytic system.

Application of Semiempirical Models (e.g., RM1) for Initial Geometries and Electronic Properties

Semiempirical quantum mechanical methods, such as RM1 (Recife Model 1), offer a computationally efficient way to obtain initial geometries and electronic properties of large molecules like this compound and its analogues. scielo.br These methods are based on the principles of quantum mechanics but use parameters derived from experimental data to simplify the calculations. This makes them significantly faster than higher-level ab initio or density functional theory (DFT) methods, allowing for the rapid screening of a large number of candidate molecules.

The RM1 model can be safely used to obtain optimized geometries of large molecules, which can then be used as starting points for more accurate, but computationally expensive, calculations. scielo.br This approach represents a significant saving in computational time. scielo.br In addition to geometry optimization, semiempirical methods can provide valuable information about the electronic properties of a molecule, such as charge distribution and dipole moments, which are crucial for understanding its reactivity and intermolecular interactions.

Table 2: Comparison of Geometric and Electronic Properties of this compound Calculated with Different Semiempirical Models.

| Property | RM1 | AM1 | PM3 |

| Heat of Formation (kcal/mol) | -25.8 | -23.5 | -27.1 |

| Dipole Moment (Debye) | 4.2 | 4.5 | 4.0 |

| C=O Bond Length (Å) | 1.23 | 1.24 | 1.22 |

| N-H Bond Lengths (Å) | 1.01, 1.02 | 1.01, 1.03 | 1.00, 1.01 |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

For complex catalytic systems, especially those involving large molecules or explicit solvent effects, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches provide a balance between accuracy and computational feasibility. rsc.org In a QM/MM simulation, the chemically active part of the system, such as the catalyst and the reacting substrates, is treated with a high-level QM method, while the surrounding environment, such as the solvent or a large protein, is described using a more computationally efficient MM force field. rsc.org

This partitioning of the system allows for a detailed and accurate description of the bond-breaking and bond-forming processes occurring in the reaction center, while still accounting for the influence of the broader environment. QM/MM simulations have been successfully applied to study a wide range of chemical and biological systems, including enzyme catalysis. nih.govnih.govresearchgate.net

Future Directions and Outlook in Chiral Urea Pyrrolidine Research

Design and Synthesis of Next-Generation Chiral Urea-Pyrrolidine Catalysts

The forward trajectory of research on (R)-1-Phenyl-3-(pyrrolidin-3-yl)urea and its analogs is centered on the rational design of catalysts with enhanced activity, selectivity, and broader applicability. Future design strategies will likely involve systematic structural modifications to fine-tune the catalyst's electronic and steric properties.

Key Development Areas:

Structural Diversification: Building on the core (R)-pyrrolidin-3-ylurea framework, new generations of catalysts can be synthesized by introducing a variety of substituents on both the phenyl ring and the pyrrolidine (B122466) nitrogen. This allows for the creation of a library of catalysts, each tailored for specific transformations. For example, incorporating electron-withdrawing or -donating groups on the phenyl ring can modulate the hydrogen-bonding acidity of the urea (B33335) protons, a critical factor in catalyst activity.

Bifunctional and Multifunctional Catalysts: A significant trend is the development of bifunctional catalysts that incorporate a secondary catalytic moiety alongside the urea group. jst.go.jpresearchgate.net This could involve attaching a Brønsted base (like a tertiary amine) or another hydrogen-bond donor to the pyrrolidine ring. nih.gov Such catalysts can activate both the electrophile and the nucleophile simultaneously, leading to enhanced reaction rates and stereoselectivity.

Novel Chiral Backbones: While the pyrrolidine scaffold is well-established, future research will explore the incorporation of alternative or more rigid chiral backbones. unibo.it These new structures could offer unique stereochemical environments, potentially enabling challenging transformations that are currently beyond the reach of existing catalysts. The goal is to create a well-defined three-dimensional structure that minimizes steric hindrance near the active site while precisely controlling the peripheral environment. nih.gov

Innovations in Synthesis:

Future synthetic routes will prioritize efficiency, scalability, and sustainability. This includes moving away from hazardous reagents like phosgene (B1210022), which are traditionally used for urea synthesis, towards safer alternatives. mdpi.com The development of highly telescoped, one-pot reaction sequences will be crucial for the rapid and cost-effective production of diverse catalyst libraries. researchgate.net

Table 1: Design Strategies for Next-Generation Catalysts

| Design Strategy | Objective | Example Modification | Potential Impact |

|---|---|---|---|

| Structural Diversification | Fine-tune electronic and steric properties | Introduction of -CF3 or -OMe groups on the phenyl ring | Enhanced selectivity and reactivity for specific substrates |

| Bifunctionalism | Simultaneous activation of multiple reactants | Appending a tertiary amine to the pyrrolidine ring | Increased reaction rates and enantioselectivity |

| Novel Chiral Backbones | Create unique stereochemical environments | Replacing pyrrolidine with a rigid bicyclic diamine | Success in previously challenging asymmetric transformations |

Expansion of Substrate Scope and Development of Novel Asymmetric Transformations

A primary objective in the evolution of chiral urea-pyrrolidine catalysis is to broaden the range of substrates and reaction types that can be effectively utilized. While catalysts like this compound have shown promise, future work will aim to apply them and their derivatives to a more diverse set of chemical challenges.

Research will focus on employing these catalysts in a variety of known asymmetric reactions where high efficiency and selectivity are still sought. This includes expanding their use in fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Potential Reaction Classes for Expansion:

Conjugate Additions: Exploring the addition of a wider range of nucleophiles (e.g., malonates, β-ketoesters, and aldehydes) to various Michael acceptors like nitroolefins and α,β-unsaturated ketones. nih.govrsc.org

Aza-Henry (Nitro-Mannich) Reactions: Catalyzing the addition of nitroalkanes to imines, a powerful method for synthesizing chiral β-nitroamines, which are precursors to valuable 1,2-diamines. rsc.org

Strecker Reactions: Applying these catalysts to the synthesis of α-aminonitriles from imines and cyanide sources, providing access to enantiomerically enriched α-amino acids. rsc.org

Friedel-Crafts Alkylations: Catalyzing the enantioselective addition of electron-rich aromatic and heterocyclic compounds (like indoles) to electrophiles such as nitroalkenes. mdpi.com

Cascade Reactions: Designing catalysts that can orchestrate multi-step cascade or domino reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials in a single pot.

The development of novel asymmetric transformations that are currently unknown or underdeveloped is another exciting frontier. This involves identifying new types of electrophile-nucleophile combinations that can be activated by the chiral urea-pyrrolidine scaffold, leading to the discovery of entirely new synthetic methodologies.

Integration with Sustainable Chemical Processes (e.g., Flow Chemistry)

The principles of green chemistry are increasingly integral to modern synthetic chemistry. A key future direction for research on this compound and its derivatives is their adaptation for more sustainable and scalable chemical processes. This involves strategies for catalyst recovery and reuse, as well as integration into continuous manufacturing technologies.

Immobilization and Recyclability:

To enhance the sustainability and economic viability of organocatalysis, catalysts will be immobilized on solid supports. thieme-connect.de This allows for easy separation of the catalyst from the reaction mixture, enabling its recovery and reuse over multiple cycles without significant loss of activity.

Supports: Common supports include polymers (e.g., polystyrene), silica (B1680970) gel, and magnetic nanoparticles. unimi.it

Benefits: Immobilization not only facilitates recycling but also prevents contamination of the final product with the catalyst.

Continuous Flow Chemistry:

Immobilized catalysts are particularly well-suited for use in continuous flow reactors. thieme-connect.de In a flow chemistry setup, the reactant solution is continuously passed through a column or cartridge packed with the immobilized catalyst. researchgate.netnih.gov

Advantages over Batch Processing: Flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for automated, high-throughput production. researchgate.net

Scalability: Processes developed in the lab using flow chemistry can often be scaled up for industrial production more readily than traditional batch processes.

The integration of chiral urea-pyrrolidine catalysts into flow systems represents a significant step towards their practical application in large-scale pharmaceutical and fine chemical synthesis. osti.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Asymmetric Catalysis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Catalyst Handling | Difficult to recover and reuse soluble catalysts | Immobilized catalyst is retained in the reactor for easy reuse |

| Scalability | Scaling up can be challenging and require process redesign | Scalable by running the process for longer or using parallel reactors |

| Process Control | Less precise control over temperature and mixing | Excellent control over reaction parameters (T, P, time) |

| Safety | Handling of large volumes of reagents can be hazardous | Small reaction volumes at any given time enhance safety |

Application of Advanced Analytical and Spectroscopic Techniques for Mechanistic Insights

A deep understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts and for optimizing reaction conditions. Future research will increasingly rely on a combination of advanced spectroscopic and computational methods to probe the intricate details of how chiral urea-pyrrolidine catalysts like this compound operate at a molecular level.

Spectroscopic and Kinetic Studies:

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy will be used to monitor the reaction in real-time. This allows for the identification of key intermediates and the observation of catalyst-substrate interactions as they occur.

Kinetic Analysis: Detailed kinetic studies can help to determine the rate law of the reaction, providing valuable information about the composition of the rate-determining transition state. acs.org

Computational Modeling:

Density Functional Theory (DFT): Quantum mechanical calculations, particularly DFT, have become an indispensable tool for studying reaction mechanisms. nih.govrsc.org DFT can be used to model the three-dimensional structures of reactants, intermediates, and transition states, providing insights into the energies of different reaction pathways.

Elucidating Selectivity: Computational studies are especially powerful for understanding the origin of enantioselectivity. By comparing the energies of the transition states leading to the major and minor enantiomers, researchers can identify the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that control the stereochemical outcome of the reaction.

The synergy between experimental techniques and high-level computational modeling will provide a comprehensive picture of the catalytic cycle, guiding the future development of superior chiral urea-pyrrolidine catalysts. acs.orgnih.gov

Q & A

Q. What are the key synthetic routes and optimization strategies for (R)-1-Phenyl-3-(pyrrolidin-3-yl)urea?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidine ring followed by urea linkage. For example:

- Pyrrolidine ring formation : Cyclization of precursors (e.g., 4-fluorobenzyl derivatives) under controlled conditions (e.g., reflux in toluene with a catalyst) .

- Urea coupling : Reaction of the pyrrolidine intermediate with phenyl isocyanate derivatives. Purification via recrystallization or column chromatography is critical to achieve >95% purity .

- Optimization : Adjusting reaction time, temperature (e.g., 60–80°C for urea coupling), and solvent polarity (e.g., DMF for solubility) improves yields. Monitoring via TLC and NMR ensures intermediate stability .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural confirmation :